molecular formula C8H6ClN3O2 B1353075 6-Chloro-2-(methylamino)-3-nitrobenzonitrile CAS No. 333458-39-2

6-Chloro-2-(methylamino)-3-nitrobenzonitrile

Cat. No. B1353075
M. Wt: 211.6 g/mol
InChI Key: MFDSRVMMEBXMHC-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylamino)-3-nitrobenzonitrile, also known as 6-chloro-3-nitro-2-methylaminobenzonitrile, is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water, ethanol, and methanol. This compound has been studied due to its potential applications in a variety of areas, including drug synthesis, organic chemistry, and biochemistry.

Scientific Research Applications

Crystal Structure Analysis

6-Chloro-2-(methylamino)-3-nitrobenzonitrile is a compound whose structural properties have been analyzed in various studies. For instance, Britton and Cramer (1996) investigated its crystal structure, identifying the molecular orientations and intramolecular distances significant for potential nucleophilic reactions. This understanding is crucial for comprehending the molecular interactions and stability of this compound in different environments (Britton & Cramer, 1996).

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is another area where 6-Chloro-2-(methylamino)-3-nitrobenzonitrile has been studied. Sert, Çırak, and Ucun (2013) conducted a detailed analysis of the vibrational frequencies of this compound using various computational methods. This analysis helps in understanding the compound's dynamic behavior and chemical bonding (Sert, Çırak, & Ucun, 2013).

Chemical Synthesis and Reactions

Research into the synthesis of various chemical structures using 6-Chloro-2-(methylamino)-3-nitrobenzonitrile has been extensive. El-Ziaty et al. (2018) used a derivative of this compound as a building block for synthesizing new heterocyclic compounds with potential antimicrobial properties. Such research demonstrates the compound's versatility in synthesizing bioactive molecules (El-Ziaty et al., 2018).

properties

IUPAC Name

6-chloro-2-(methylamino)-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-11-8-5(4-10)6(9)2-3-7(8)12(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDSRVMMEBXMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1C#N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459073
Record name 6-Chloro-2-(methylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(methylamino)-3-nitrobenzonitrile

CAS RN

333458-39-2
Record name 6-Chloro-2-(methylamino)-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333458-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(methylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 1 L two-neck round bottom flask was added 2,6-dichloro-3-nitrobenzonitrile (11.1 g, 51.1 mmol) followed by ethyl acetate (102 mL). The flask was equipped with an internal thermometer and magnetic stir bar and cooled to 5° C. by immersion into an ice bath. Methylamine was added dropwise to the cooled reaction mixture as a 40% aqueous solution (8.9 mL, 115 mmol) with vigorous stirring. The reaction mixture was stirred for an additional 3 hours with cooling, after which more methylamine (1.8 mL, 23 mmol) was added. The reaction vessel was removed from the ice bath and stirred for an additional 1.5 hours. To the reaction mixture was added water (30 mL) followed immediately by hexane (45 mL) and the resulting slurry was stirred for 15 minutes. The solid was recovered by filtration and washed with water followed by methanol to provide 6-chloro-2-methylamino-3-nitro-benzonitrile (10.49 g, 96%) as a bright yellow solid, which was used directly without further purification. 1H NMR (400 MHz, DMSO-d6) δ 8.55-8.53 (m, 1H), 8.28 (d, 1H, J=9.0 Hz), 6.95 (d, 1H), J=9.0 Hz), 3.30 (d, 1H, J=5.5 Hz).
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11.1 g
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[Compound]
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aqueous solution
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8.9 mL
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1.8 mL
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102 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 2,6-dichloro-3-nitrobenzonitrile (98.7 g, 0.455 mol) in EtOAc (910 mL) was cooled to 5° C. 40% Aqueous methylamine (79.5 mL, 1.14 mol) was added with vigorous mechanical stirring, keeping the temperature at 10-15° C. After addition was complete, stirring was continued for 3 h at the same temperature. More methylamine (16 mL, 0.23 mol) was added, and the mixture stirred for a further 1.5 h at room temperature. Water (300 mL) was added, followed by hexane (450 mL). The mixture was stirred for 15 min, filtered, and the solid washed with water and MeOH, to give 6-chloro-2-methylamino-3-nitrobenzonitrile (80.3 g, 83%), mp 167-170° C.
Quantity
98.7 g
Type
reactant
Reaction Step One
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910 mL
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solvent
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79.5 mL
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16 mL
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300 mL
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450 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR Goldberg, T Butz, MG Cardozo… - Journal of medicinal …, 2003 - ACS Publications
… 6-Chloro-2-methylamino-3-nitrobenzonitrile (5). A solution of 2,6-dichloro-3-nitrobenzonitrile (98.7 g, 455 mmol) in EtOAc (910 mL) was cooled to 5 C. A 40% aqueous methylamine (…
Number of citations: 53 pubs.acs.org

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